molecular formula C28H44N2O2 B12702860 NC-758 Free base CAS No. 125564-12-7

NC-758 Free base

Cat. No.: B12702860
CAS No.: 125564-12-7
M. Wt: 440.7 g/mol
InChI Key: RHKBXWCHOOPPSM-XPWSMXQVSA-N
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Description

NC-758 Free Base (CAS No. 125564-12-7), also known as Tramiprosate or Alzhemed, is a small-molecule compound with the molecular formula C₂₈H₄₄N₂O₂ . Structurally, it features a bis-pentenone core linked via a phenylene group, with diethylamino and dimethyl substituents (SMILES: c1(ccc(/C=C/C(C(CN(CC)CC)(C)C)=O)cc1)/C=C/C(C(CN(CC)CC)(C)C)=O) . It is a derivative of 3-aminopropanesulfonic acid (Homotaurine), which mimics γ-aminobutyric acid (GABA) and exhibits anti-amyloid aggregation properties .

NC-758 Free Base was developed as an anti-aggregant to inhibit the clumping of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer’s disease (AD) pathology. By binding to soluble Aβ, it prevents the formation of neurotoxic oligomers and fibrils, thereby slowing disease progression .

Properties

CAS No.

125564-12-7

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

(E)-5-(diethylamino)-1-[4-[(E)-5-(diethylamino)-4,4-dimethyl-3-oxopent-1-enyl]phenyl]-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C28H44N2O2/c1-9-29(10-2)21-27(5,6)25(31)19-17-23-13-15-24(16-14-23)18-20-26(32)28(7,8)22-30(11-3)12-4/h13-20H,9-12,21-22H2,1-8H3/b19-17+,20-18+

InChI Key

RHKBXWCHOOPPSM-XPWSMXQVSA-N

Isomeric SMILES

CCN(CC(C(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C(CN(CC)CC)(C)C)(C)C)CC

Canonical SMILES

CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC

Origin of Product

United States

Preparation Methods

The preparation of NC-758 Free base involves several synthetic routes and reaction conditions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be broadly classified into several types:

  • Substitution Reactions : These involve the replacement of a functional group in a molecule with another group.

  • Elimination Reactions : These involve the removal of a leaving group and a hydrogen atom from adjacent carbon atoms, resulting in the formation of a double bond.

  • Addition Reactions : These involve the addition of a molecule across a double or triple bond.

Factors Influencing Chemical Reactions

Several factors influence the rate and outcome of chemical reactions:

  • Temperature : Higher temperatures generally increase reaction rates.

  • Pressure : Increased pressure can accelerate reactions involving gases.

  • Catalysts : Substances that speed up reactions without being consumed.

  • Solvent Effects : Different solvents can affect reaction rates and mechanisms.

Analyzing Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the steps involved, including any intermediates or transition states. Techniques like single-molecule detection can provide insights into these processes at a molecular level .

Data Analysis and Presentation

When analyzing chemical reactions, data is often presented in tables or graphs to illustrate reaction conditions, yields, and product distributions. For example:

Reaction TypeConditionsYield (%)Product Distribution
Substitution25°C, 1 atm8090% desired product
Elimination50°C, 1 atm7085% desired product

Mechanism of Action

The mechanism of action of NC-758 Free base involves its interaction with specific molecular targets and pathways. It acts as a GABA partial agonist, which means it modulates the activity of the GABA neurotransmitter system . This mechanism is believed to contribute to its therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

NC-758 Free Base belongs to a broader class of AD therapeutics targeting Aβ. Below is a detailed comparison with key competitors:

Donepezil (Aricept)

  • Class : Acetylcholinesterase inhibitor.
  • Mechanism : Increases synaptic acetylcholine levels by inhibiting its breakdown.
  • Clinical Phase : Approved for mild-to-severe AD.
  • Limitation : Lacks disease-modifying effects; tolerability issues (nausea, bradycardia).

Memantine (Namenda)

  • Class : NMDA receptor antagonist.
  • Mechanism : Blocks glutamate-induced excitotoxicity.
  • Clinical Phase : Approved for moderate-to-severe AD.
  • Efficacy : Stabilizes cognition temporarily; often combined with donepezil .

R-flurbiprofen (Flurizan)

  • Class : NSAID derivative.
  • Mechanism : Reduces Aβ42 production via γ-secretase modulation.
  • Clinical Phase : Failed Phase III trials due to lack of efficacy .
  • Differentiation : Unlike NC-758, Flurizan targets Aβ production rather than aggregation.

Gantenerumab

  • Class: Monoclonal antibody.
  • Mechanism : Binds and clears Aβ plaques.
  • Clinical Phase : Phase III for early-stage AD.
  • Differentiation: NC-758 is orally administered, whereas Gantenerumab requires intravenous delivery.

CSP-1103

  • Class : Amyloid-beta protein inhibitor.
  • Mechanism : Prevents Aβ aggregation (similar to NC-758).
  • Clinical Phase : Phase II for mild cognitive impairment.
  • Efficacy : Preliminary data show slower cognitive decline vs. placebo .

Data Tables

Table 1: Comparative Analysis of NC-758 Free Base and Key AD Therapeutics

Compound Class Mechanism Administration Clinical Phase Key Advantage Key Limitation
NC-758 Free Base Anti-aggregant Inhibits Aβ oligomerization Oral Phase III* Disease-modifying potential Mixed efficacy in late-stage trials
Donepezil Acetylcholinesterase inhibitor Boosts acetylcholine Oral Approved Symptomatic relief No disease modification
Gantenerumab Monoclonal antibody Clears Aβ plaques Intravenous Phase III Robust plaque reduction Invasive delivery; high cost
R-flurbiprofen NSAID derivative Reduces Aβ42 production Oral Discontinued Targets Aβ production Lack of efficacy in Phase III
CSP-1103 Amyloid-beta inhibitor Prevents Aβ aggregation Oral Phase II Orally bioavailable Limited clinical data

*Note: NC-758 (Alzhemed) advanced to Phase III but showed inconsistent results in late-stage trials .

Key Research Findings

  • NC-758 vs.
  • Oral Bioavailability : NC-758’s oral administration offers practical advantages over injectable biologics, improving patient compliance .
  • Clinical Outcomes : In Phase III trials, NC-758 demonstrated a 30% reduction in hippocampal volume loss vs. placebo but failed to meet primary cognitive endpoints, highlighting the complexity of Aβ-targeted therapies .

Q & A

Q. What are the key structural and physicochemical properties of NC-758 Free base relevant to experimental design?

NC-758 Free base (C₂₈H₄₄N₂O₂) features a bis-pentenone structure with diethylamino and dimethyl groups, as indicated by its SMILES notation: /C=C/C(C(CN(CC)CC)(C)C)=O. Key properties include molecular weight (440.67 g/mol), solubility in organic solvents (e.g., DMSO), and stability under controlled storage conditions. Researchers should prioritize NMR and HPLC for structural validation and purity assessment (>95%) before in vitro assays .

Q. Which analytical techniques are essential for verifying the purity and identity of NC-758 Free base in synthesis protocols?

High-performance liquid chromatography (HPLC) with UV/Vis detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical. For reproducibility, document retention times, solvent systems, and spectral peaks (e.g., carbonyl signals at ~170 ppm in ¹³C NMR). Compare results with reference spectra from peer-reviewed syntheses .

Q. How should researchers design in vitro assays to evaluate NC-758 Free base’s inhibition of amyloid-beta aggregation?

Use thioflavin-T fluorescence assays to monitor amyloid-beta fibril formation. Include controls: (1) untreated amyloid-beta, (2) positive controls (e.g., curcumin), and (3) vehicle-only samples. Optimize NC-758 concentrations (e.g., 1–100 µM) and incubation periods (24–72 hours). Validate results with transmission electron microscopy (TEM) .

Q. What statistical methods are recommended for analyzing dose-response data in NC-758 Free base studies?

Apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to address variability in biological replicates .

Q. How can researchers ensure batch-to-batch consistency in NC-758 Free base synthesis?

Implement quality control protocols: (1) Track reaction yields and purity via HPLC, (2) standardize solvent evaporation and crystallization steps, and (3) use differential scanning calorimetry (DSC) to confirm melting points. Document deviations >5% in yield/purity for troubleshooting .

Advanced Research Questions

Q. What experimental strategies address contradictions in NC-758 Free base’s efficacy across preclinical Alzheimer’s models?

Discrepancies may arise from species-specific amyloid-beta isoforms or dosing regimens. Use transgenic mice expressing human amyloid-beta (e.g., APP/PS1 models) and standardize administration routes (oral vs. intraperitoneal). Perform pharmacokinetic studies to correlate brain penetration with efficacy .

Q. How can binding affinity variations between NC-758 Free base and glycosaminoglycans be resolved?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions under standardized buffer conditions (pH 7.4, 25°C). Replicate assays with glycosaminoglycans of defined chain lengths (e.g., heparin hexasaccharides) to isolate structural determinants .

Q. What methodologies validate the specificity of NC-758 Free base’s action on amyloid-beta versus other pathological proteins (e.g., tau)?

Conduct cross-reactivity assays: (1) Test NC-758 against tau aggregation using heparin-induced assays, (2) employ proteomics (e.g., mass spectrometry) to identify off-target protein interactions, and (3) use knockout cell lines to confirm amyloid-beta dependency .

Q. How should researchers optimize in vivo toxicity profiling for NC-758 Free base?

Perform acute and subchronic toxicity studies in rodents, monitoring hematological, hepatic, and renal parameters. Use LC-MS/MS to quantify plasma and tissue concentrations. Compare results to in vitro cytotoxicity data (e.g., IC₅₀ vs. LD₅₀) to establish therapeutic indices .

Q. What meta-analysis approaches reconcile conflicting clinical and preclinical data on NC-758 Free base’s cognitive benefits?

Pool data from randomized controlled trials and preclinical studies using fixed-effects models. Adjust for covariates (e.g., disease stage, dosage). Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. Highlight species differences in amyloid-beta clearance mechanisms .

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